methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate
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Overview
Description
Methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate is a complex organic compound that features a quinazoline core, an oxadiazole ring, and a benzoate ester group
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . β-catenin is part of the Wnt signaling pathway, which is involved in cell growth and differentiation .
Mode of Action
The compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . This pathway is essential for cell proliferation and differentiation, and its disruption can lead to various diseases, including cancer . By degrading β-catenin, the compound inhibits the Wnt signaling pathway, thereby affecting cell growth and differentiation .
Pharmacokinetics
The compound is soluble in dmso, suggesting it may have good bioavailability .
Result of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It has little efficacy in Wnt-independent cultures . In vivo studies have shown that daily intraperitoneal injection of the compound is effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. The final esterification step involves the reaction of the quinazoline-oxadiazole intermediate with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is studied for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound’s properties are leveraged for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)benzonitrile
- 4-Methyl-2-biphenylcarbonitrile
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids
Uniqueness
Methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate is unique due to its combination of a quinazoline core, an oxadiazole ring, and a benzoate ester group. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from simpler analogues.
Properties
IUPAC Name |
methyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-16-11-13-17(14-12-16)23-27-22(35-28-23)15-29-20-9-5-3-7-18(20)24(31)30(26(29)33)21-10-6-4-8-19(21)25(32)34-2/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDQDKNLWAPTMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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